Evidence Item 1: 14-Hydroxyclarithromycin Demonstrates Two-Fold Lower MIC50 Than Clarithromycin Against Haemophilus influenzae
In a direct head-to-head in vitro comparison, 14-hydroxyclarithromycin exhibited superior potency against Haemophilus influenzae compared to its parent drug clarithromycin. The MIC50 of 14-hydroxyclarithromycin against H. influenzae clinical isolates was determined to be 1 μg/ml, whereas clarithromycin required approximately two-fold higher concentrations to achieve equivalent inhibition [1]. This finding was corroborated by a separate comparative study in which the 14-hydroxy metabolite was consistently more active than the parent compound against H. influenzae, with the clarithromycin/14-hydroxy metabolite combination achieving a mode MIC of 0.06 mg/l against beta-haemolytic streptococci (Groups A–C) [2]. The two-fold potency differential is pathogen-specific; against most other organisms, MICs of the metabolite are equal to or up to two-fold higher than those of clarithromycin [3].
| Evidence Dimension | In vitro antibacterial potency (MIC50) against Haemophilus influenzae |
|---|---|
| Target Compound Data | 14-Hydroxyclarithromycin MIC50 = 1 μg/ml against H. influenzae |
| Comparator Or Baseline | Clarithromycin MIC50 >1 μg/ml against H. influenzae (approximately two-fold higher) |
| Quantified Difference | Approximately 2-fold lower MIC (greater potency) for 14-hydroxyclarithromycin |
| Conditions | In vitro microbroth dilution MIC determination against clinical isolates of H. influenzae; Hoover et al. 1992 used standard NCCLS methods |
Why This Matters
For researchers studying H. influenzae infections or developing PK/PD models, using clarithromycin alone as a surrogate will systematically underestimate the anti-Haemophilus activity contributed by the 14-hydroxy metabolite in vivo, leading to incorrect susceptibility breakpoint determinations.
- [1] Hoover WW, Barrett MS, Jones RN. Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Diagn Microbiol Infect Dis. 1992 Mar-Apr;15(3):259-66. doi: 10.1016/0732-8893(92)90122-a. PMID: 1533827. View Source
- [2] Logan MN, Ashby JP, Andrews JM, Wise R. The in-vitro and disc susceptibility testing of clarithromycin and its 14-hydroxy metabolite. J Antimicrob Chemother. 1991 Feb;27(2):161-70. doi: 10.1093/jac/27.2.161. PMID: 1829073. View Source
- [3] RxReasoner. CLAREM Film-coated Tablet Ref.[28238]: 14-(R)-hydroxy metabolite MICs are equal to or two-fold higher than parent except for H. influenzae where the metabolite is two-fold more active. View Source
